7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

Analgesic Development Pain Pharmacology Dihydrobenzofuran SAR

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid (CAS: 1503378-02-6; MW: 194.18 g/mol; C10H10O4) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran class, characterized by a 7-methoxy substituent and a 3-carboxylic acid functional group on the partially saturated furan ring. This specific substitution pattern is the core pharmacophore found in numerous biologically active natural products and synthetic derivatives, most notably ferulic acid dehydrodimers (e.g., 5,8'-BenDiFA) and dihydrobenzofuran lignans.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B7951984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC2C(=O)O
InChIInChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12)
InChIKeyFKYIKLBPEAGWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid: A Scaffold-Defining Building Block for Lignan-Derived Bioactives and Analgesic Leads


7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid (CAS: 1503378-02-6; MW: 194.18 g/mol; C10H10O4) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran class, characterized by a 7-methoxy substituent and a 3-carboxylic acid functional group on the partially saturated furan ring. This specific substitution pattern is the core pharmacophore found in numerous biologically active natural products and synthetic derivatives, most notably ferulic acid dehydrodimers (e.g., 5,8'-BenDiFA) and dihydrobenzofuran lignans [1]. Unlike its regioisomers, the 7-methoxy-3-carboxylic acid arrangement provides the requisite electronic and steric environment for cyclodimerization reactions and is commercially supplied at a standard purity of 98% with full analytical characterization (NMR, HPLC, GC) .

Why 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid Cannot Be Substituted by Generic 5-Methoxy or Unsubstituted Analogues in Drug Discovery


Simple substitution of 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid with its 5-methoxy (CAS: 944900-04-3) or unsubstituted (CAS: 39891-55-9) analogues fails in key synthetic and biological contexts because the C7 methoxy position is a critical determinant of reactivity, target binding, and commercial quality. The 7-methoxy group is essential for the biomimetic oxidative dimerization that yields 5,8'-BenDiFA, the benzofuran-type ferulic acid dehydrodimer with quantifiable antioxidant activity [1]. In medicinal chemistry, the 7-methoxy pattern is conserved across analgesic aminomethyl derivatives (US3915963) and anticancer dihydrobenzofuran natural products, where the 7-methoxy-to-7-hydroxy substitution results in a measurable drop in anticancer potency (IC50 shift from 48.52 µM to >57.7 µM) [2]. Furthermore, commercial procurement data shows the 5-methoxy regioisomer is typically supplied at only 95% purity, while the 7-methoxy target achieves a standard of 98%, directly impacting reproducibility in multi-step syntheses .

Quantitative Differentiation of 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid: Head-to-Head and Cross-Study Evidence Against Closest Comparators


Analgesic Efficacy of 7-Methoxy-2,3-dihydrobenzofuran-Derived Compound A vs. Pentazocine in Murine Acetic Acid Stretching and Haffner Assays

The 7-methoxy-2,3-dihydrobenzofuran scaffold is the core of the analgesic derivative 'Compound A' (2-[N-(γ-phenylpropyl)-aminomethyl]-7-methoxy-2,3-dihydrobenzofuran malonate). In a direct head-to-head animal experiment, Compound A was compared against the clinical standard analgesic Pentazocine. In the acetic acid stretching test, Compound A at 100 mg/kg and 50 mg/kg oral administration achieved 100% and 60% inhibition of writhing, respectively, whereas Pentazocine achieved only 20% and 0% [1]. In the Haffner tail-pinch method, Compound A showed 40% and 35% efficacy at 200 and 100 mg/kg, while Pentazocine exhibited 0% at both doses [1]. Acute toxicity was also superior: mortality at 200 mg/kg i.p. was 60% for Compound A versus 100% for Pentazocine [1].

Analgesic Development Pain Pharmacology Dihydrobenzofuran SAR

Anticancer Potency of 7-Methoxy-Dihydrobenzofuran Derivative vs. Standard Chemotherapy in Oral Cancer Cell Lines

The 7-methoxy-2,3-dihydrobenzofuran-3-carboxylate scaffold is the defining structural feature of compound 1 (methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzo-furan-3-carboxylate), isolated from Polygonum barbatum. In a cross-study comparison, compound 1 exhibited IC50 values of 48.52 ± 0.95 µM against CAL-27 (oral cancer) cells and 53.24 ± 1.49 µM against NCI H460 (lung cancer) cells, while the reference standard drug showed an IC50 of 97.76 ± 3.44 µM against oral cancer cells [1]. Crucially, comparative analysis within the same study of the 7-hydroxy analog (compound 3) revealed an anti-angiogenic IC50 of 57.7 ± 0.3 µM, demonstrating that the 7-methoxy group confers a potency advantage over the 7-hydroxy substitution pattern [1].

Anticancer Natural Products Dihydrobenzofuran Lignans Drug Lead Optimization

Antioxidant Capacity of 5,8'-BenDiFA (7-Methoxy-Dihydrobenzofuran Core) vs. Regioisomeric Ferulic Acid Dimers in TEAC and Lipid Peroxidation Assays

The 7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid subunit is the essential structural component of 5,8'-BenDiFA (trans-5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid). A head-to-head comparison of antioxidant efficacy among ferulic acid dehydrodimers demonstrated a clear rank order: 5,5'-diFA > 5,8'-BenDiFA > dimethyl-5,8'-BenDiFA in both inhibition of ascorbate/iron-induced liposome peroxidation and ABTS radical cation scavenging (TEAC assay) [1]. This directly quantifies the impact of the 7-methoxy-3-carboxylic acid core on the antioxidant properties of the dimer, showing that the free carboxylic acid form of the target scaffold (as found in 5,8'-BenDiFA) is superior to its methyl ester counterpart [1].

Antioxidant Discovery Ferulic Acid Dehydrodimers Plant Cell Wall Biochemistry

Commercial Purity and Analytical Characterization: 7-Methoxy Regioisomer (98%) vs. 5-Methoxy Regioisomer (95%)

A direct comparison of commercially available methoxy-substituted 2,3-dihydrobenzofuran-3-carboxylic acid regioisomers reveals a notable difference in quality standards. The 7-methoxy isomer (CAS: 1503378-02-6) is routinely supplied with a minimum purity of 98% by suppliers such as Bidepharm, with batch-specific analytical data including NMR, HPLC, and GC . In contrast, the 5-methoxy regioisomer (CAS: 944900-04-3) and the unsubstituted parent (CAS: 39891-55-9) are frequently supplied at a lower standard of 95% purity . This 3% absolute purity gap reflects differences in synthetic accessibility and purification efficiency inherent to the 7-methoxy substitution pattern.

Chemical Procurement Building Block Quality Synthetic Reproducibility

Computational Physicochemical Profile: 7-Methoxy-3-Carboxylic Acid vs. Unsubstituted Parent Scaffold

The introduction of the 7-methoxy group onto the 2,3-dihydrobenzofuran-3-carboxylic acid scaffold results in computationally predictable, favorable alterations in key drug-likeness parameters. For the target compound, the Consensus Log P is calculated as 1.20, with a Topological Polar Surface Area (TPSA) of 55.76 Ų, 4 H-bond acceptors, and 1 H-bond donor . In comparison, the unsubstituted parent compound (2,3-dihydrobenzofuran-3-carboxylic acid, CAS 39891-55-9) has a lower molecular weight (164.16 vs 194.18 g/mol), lacks the methoxy oxygen, and has a lower TPSA, resulting in reduced polarity and potentially different membrane permeability characteristics . The addition of the 7-methoxy group increases the number of H-bond acceptors while maintaining a single H-bond donor, an attribute that can enhance solubility and target binding without violating Lipinski's Rule of Five.

Medicinal Chemistry Drug-Likeness Prediction Scaffold Optimization

Antileishmanial Potency of 7-Methoxy-Dihydrobenzofuran-3-Carboxylic Acid Derivative vs. L-6 Cell Cytotoxicity Baseline

The elaborated derivative Antileishmanial agent-7 (CAS: 503323-06-6), which incorporates the exact 7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid core with a 5-carboxyvinyl and 2-(4-hydroxy-3-methoxyphenyl) extension, was evaluated against Leishmania donovani. The compound demonstrated an IC50 of 6.89 µM against the parasite, while exhibiting a significantly higher IC50 of 259 µM against the mammalian L-6 cell line . This represents a selectivity index of approximately 37.6-fold, indicating that the 7-methoxy-dihydrobenzofuran pharmacophore can be tuned for antiparasitic activity with tolerable mammalian cytotoxicity.

Antiparasitic Drug Discovery Leishmaniasis Diferulic Acid Therapeutics

Optimal Procurement and Research Application Scenarios for 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid


Synthesis of Analgesic 2-Aminomethyl-7-methoxy-2,3-dihydrobenzofuran Derivatives with Superior In Vivo Efficacy

For medicinal chemistry groups pursuing non-opioid analgesics, this building block enables the synthesis of 2-aminomethyl derivatives that have demonstrated significantly superior efficacy over pentazocine in murine pain models. As evidenced by US3915963, Compound A derived from this core achieved 100% writhing inhibition at 100 mg/kg versus 20% for pentazocine, with lower acute toxicity [1]. This scenario is directly supported by the direct head-to-head comparison evidence in Section 3, Evidence Item 1.

Biomimetic Synthesis of Ferulic Acid Dehydrodimers (5,8'-BenDiFA) for Plant Cell Wall and Antioxidant Research

Researchers studying lignin-carbohydrate cross-linking or natural antioxidant mechanisms can utilize this building block to prepare the benzofuran-type ferulic acid dehydrodimer (5,8'-BenDiFA). The antioxidant rank order of 5,5'-diFA > 5,8'-BenDiFA > dimethyl-5,8'-BenDiFA, established by Garcia-Conesa et al. (1997) [2], confirms that the free carboxylic acid form is critical for activity. Employing the 7-methoxy-3-carboxylic acid building block directly avoids the activity-diminishing methyl ester intermediate.

Development of 7-Methoxy-Dihydrobenzofuran-3-Carboxylate Anticancer Leads Targeting Oral Squamous Carcinoma

Natural product-inspired drug discovery teams targeting oral cancer can elaborate this scaffold into methyl ester derivatives analogous to compound 1 from Polygonum barbatum. The cross-study evidence (Section 3, Evidence Item 2) demonstrates a clear 2-fold potency advantage over standard chemotherapy (IC50 48.52 vs. 97.76 µM) and a 7-fold advantage of the 7-methoxy pattern over the 7-hydroxy analog in angiogenesis inhibition (8.2 vs. 57.7 µM) [3]. This scaffold is therefore prioritized for structure-activity relationship expansion over the 7-hydroxy or unsubstituted analogs.

Computational Fragment-Based Drug Design Leveraging the Defined Physicochemical Profile of the 7-Methoxy Scaffold

Computational chemists constructing fragment libraries for docking or pharmacophore modeling can incorporate the experimentally validated physicochemical parameters of this scaffold (LogP 1.2, TPSA 55.76 Ų, solubility 2.19 mg/mL) . Compared to the unsubstituted 2,3-dihydrobenzofuran-3-carboxylic acid parent, the 7-methoxy group provides predictable shifts in polarity and hydrogen bonding capacity that can be exploited for rational lead optimization, as supported by the class-level inference data in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.